molecular formula C6H8OS B6159051 3-(methoxymethyl)thiophene CAS No. 53229-44-0

3-(methoxymethyl)thiophene

Cat. No. B6159051
CAS RN: 53229-44-0
M. Wt: 128.2
InChI Key:
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Description

3-(Methoxymethyl)thiophene (3-MMPT) is an organosulfur compound that has been used in both organic synthesis and scientific research. In organic synthesis, 3-MMPT has been used as a building block for a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In scientific research, 3-MMPT has been used as a model compound to study its chemical and biological properties, and its role in various biochemical and physiological processes. This article will provide an overview of 3-MMPT, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-(methoxymethyl)thiophene can be achieved through a three-step process involving the protection of thiophene, methylation, and deprotection.

Starting Materials
Thiophene, Methanol, Sodium hydride, Methyl iodide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate

Reaction
Step 1: Protection of Thiophene, Thiophene is treated with sodium hydride in dry methanol to form the sodium salt of thiophene. This is then reacted with methyl iodide to form 3-(methoxymethyl)thiophene., Step 2: Methylation, The protected thiophene is then treated with methyl iodide in the presence of a base such as sodium hydride to form the desired product., Step 3: Deprotection, The protected thiophene is then deprotected by treatment with hydrochloric acid followed by neutralization with sodium bicarbonate. The product is then extracted with ethyl acetate and purified by column chromatography.

Scientific Research Applications

3-(methoxymethyl)thiophene has been used in scientific research to study its chemical and biological properties. It has been used to investigate its role in various biochemical and physiological processes, such as enzyme catalysis, drug metabolism, and cell signaling. It has also been used as a model compound to study the structure and reactivity of other organosulfur compounds.

Mechanism Of Action

3-(methoxymethyl)thiophene acts as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It also binds to proteins involved in cell signaling, such as G-protein coupled receptors. These interactions can affect the activity of these proteins and lead to changes in gene expression and other cellular processes.

Biochemical And Physiological Effects

3-(methoxymethyl)thiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes involved in drug metabolism, which can lead to drug interactions and increased drug levels in the body. It has also been shown to bind to G-protein coupled receptors and modulate their activity, which can lead to changes in gene expression and other cellular processes.

Advantages And Limitations For Lab Experiments

The use of 3-(methoxymethyl)thiophene in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and can be used to study the structure and reactivity of other organosulfur compounds. However, it also has some limitations. It is not very stable, and can react with other compounds in the presence of light or heat. It is also not very soluble in water, so it must be dissolved in organic solvents for use in experiments.

Future Directions

There are a number of potential future directions for research on 3-(methoxymethyl)thiophene. These include further investigation into its effects on drug metabolism and cell signaling, as well as its potential applications in the fields of materials science and agriculture. Additionally, research could be conducted to develop more efficient methods for synthesizing 3-(methoxymethyl)thiophene and other organosulfur compounds. Finally, research could be conducted to develop novel applications for 3-(methoxymethyl)thiophene, such as in the development of new pharmaceuticals or agrochemicals.

properties

CAS RN

53229-44-0

Product Name

3-(methoxymethyl)thiophene

Molecular Formula

C6H8OS

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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